molecular formula C36H22Br2N2 B1436107 6,6'-Dibromo-9,9'-diphenyl-3,3'-bicarbazole CAS No. 354135-75-4

6,6'-Dibromo-9,9'-diphenyl-3,3'-bicarbazole

Cat. No. B1436107
CAS RN: 354135-75-4
M. Wt: 642.4 g/mol
InChI Key: VTIPHPNQFUCDAW-UHFFFAOYSA-N
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Description

6,6'-Dibromo-9,9'-diphenyl-3,3'-bicarbazole, also known as DBDPC, is a heterocyclic compound that is widely used in scientific research. It has been used in a variety of applications, such as organic synthesis, chemical reactions, and biological studies. DBDPC is a versatile compound with unique properties that make it ideal for a variety of laboratory experiments.

Scientific Research Applications

Photoconductive and Photoluminescent Properties

6,6'-Dibromo-9,9'-diphenyl-3,3'-bicarbazole derivatives have been studied for their photoconductive and photoluminescent properties. They are found to be glass-forming materials with significant photoemission spectra and potential for use in optoelectronic devices (Balionyte et al., 2004).

Electroluminescent Device Applications

These compounds are also utilized in electroluminescent devices. Their derivatives have been tested as hole transporting layers in OLED devices, showing promising results in device performance (Rasymaite et al., 2013).

Charge Transporting Materials for OLED Devices

In the context of OLED devices, 3,3'-bicarbazole structural derivatives have shown to be effective charge transporting materials. They exhibit properties conducive to use in systems with phosphorescent iridium (III) complex emitters (Rudušs et al., 2018).

Luminescent Copper Iodide Complexes

Bicarbazole compounds have been synthesized and characterized for their application in codepositing luminescent copper iodide complexes. These complexes have potential applications in organic light-emitting diodes (Rui et al., 2017).

Bipolar Host Materials for PhOLEDs

Bicarbazole/nitrogen heterocycle-based bipolar host materials have been developed for efficient green phosphorescent organic light-emitting diodes (PhOLEDs). These materials combine the advantages of bicarbazole and nitrogen heterocycles (Liu et al., 2020).

properties

IUPAC Name

3-bromo-6-(6-bromo-9-phenylcarbazol-3-yl)-9-phenylcarbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H22Br2N2/c37-25-13-17-35-31(21-25)29-19-23(11-15-33(29)39(35)27-7-3-1-4-8-27)24-12-16-34-30(20-24)32-22-26(38)14-18-36(32)40(34)28-9-5-2-6-10-28/h1-22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTIPHPNQFUCDAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=CC5=C(C=C4)N(C6=C5C=C(C=C6)Br)C7=CC=CC=C7)C8=C2C=CC(=C8)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H22Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

642.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

354135-75-4
Record name 6,6'-Dibromo-9,9'-diphenyl-3,3'-bicarbazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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